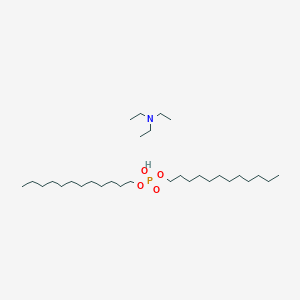
didodecyl hydrogen phosphate;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl hydrogen phosphate;N,N-diethylethanamine is a chemical compound with the molecular formula C24H51O4P. It is also known by other names such as dilauryl hydrogen phosphate and didodecylphosphoric acid . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with dodecanol. The reaction typically involves heating phosphoric acid with dodecanol in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100-150°C and removing water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, didodecyl hydrogen phosphate is produced in large quantities using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production .
Chemical Reactions Analysis
Types of Reactions
Didodecyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and dodecanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the dodecyl groups are replaced by other alkyl groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and dodecanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Alkyl-substituted phosphoric acid esters.
Scientific Research Applications
Didodecyl hydrogen phosphate is used in various scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in chemical reactions.
Biology: It is used in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is used in drug formulation and delivery systems.
Industry: It is used in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of didodecyl hydrogen phosphate involves its ability to interact with lipid membranes. It can insert itself into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily due to its amphiphilic nature, with the hydrophobic dodecyl chains interacting with the lipid tails and the hydrophilic phosphate group interacting with the lipid head groups .
Comparison with Similar Compounds
Similar Compounds
- Dilauryl phosphate
- Dodecyl phosphate
- Phosphoric acid didodecyl ester
Uniqueness
Didodecyl hydrogen phosphate is unique due to its specific combination of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifying agent. Its ability to interact with lipid membranes also sets it apart from other similar compounds .
Properties
CAS No. |
73750-06-8 |
|---|---|
Molecular Formula |
C30H66NO4P |
Molecular Weight |
535.8 g/mol |
IUPAC Name |
didodecyl hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C24H51O4P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;1-4-7(5-2)6-3/h3-24H2,1-2H3,(H,25,26);4-6H2,1-3H3 |
InChI Key |
KYWWJZDFNIAYPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















